molecular formula C18H21NO4 B1530393 Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate CAS No. 161560-98-1

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B1530393
CAS No.: 161560-98-1
M. Wt: 315.4 g/mol
InChI Key: JMOUFFUEOMOHGD-UHFFFAOYSA-N
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Description

Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the CAS Number: 161560-98-1 . It has a molecular weight of 315.37 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Synthesis and Structural Studies

  • Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate and similar compounds have been synthesized and studied for their structural characteristics. For instance, Skowronek and Lightner (2003) synthesized Diethyl 3,3′-di-tert-butyl-4,4′-dimethyl-2,2′-bipyrrole-5,5′-dicarboxylate, which showed axial chirality and restricted rotation due to its tert-butyl groups, as demonstrated through 1H-NMR and X-ray crystallography (Skowronek & Lightner, 2003).

Reactivity and Oxidation Studies

  • The compound and its derivatives have been a focus of reactivity studies. Campaigne and Shutske (1974) investigated Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, synthesized from readily available materials, and its reaction with oxygen in aqueous base, leading to the formation of specific oxidation products (Campaigne & Shutske, 1974).

Applications in Non-Linear Optical Materials

  • Singh et al. (2014) studied a pyrrole-containing chalcone derived from a similar compound, revealing its suitability as a non-linear optical (NLO) material. This was indicated by the compound's first hyperpolarizability, suggesting potential applications in photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).

Synthesis of Pharmacologically Interesting Compounds

  • Bijev, Prodanova, and Nankov (2003) synthesized new 1H-1-pyrrolylcarboxamides, using various pyrrole compounds as N-acylating agents, which are of pharmacological interest. This highlights the potential of this compound derivatives in the development of new pharmaceuticals (Bijev, Prodanova, & Nankov, 2003).

Antimicrobial Activity

  • Hublikar et al. (2019) synthesized novel derivatives of a similar compound and evaluated their in vitro antimicrobial activities. This research suggests that such compounds could serve as templates for developing new antimicrobial agents (Hublikar et al., 2019).

Mechanism of Action

The mechanism of action of Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is not clearly recognized .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOUFFUEOMOHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735307
Record name Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161560-98-1
Record name Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP3L7BNW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (85 g, 0.28 mol) in dry tetrahydrofuran (240 mL) was added to a suspension of sodium hydride (60% w/w; 17 g, 0.425 mol) in dry tetrahydrofuran (200 mL) at 0° C. over 45 min. The mixture was warmed to room temperature and stirred for 1 h before cooling back to 0 C. Methyl iodide (71 mL, 1.13 mol) was added dropwise over 30 min and the reaction mixture and then stirred at room temperature for 18 h. The mixture was quenched with ice-water (100 mL) and concentrated in vacuo to remove volatile organics. The aqueous phase was decanted off and the residual solid was extracted with dichloromethane (350 mL). The aqueous phase was extracted with dichloromethane (2×100 mL) and the combined extracts were washed successively with water (2×200 mL), brine (2×100 mL), dried over anhydrous sodium sulfate and concentrated to afford diethyl 1,5-dimethyl-3-phenyl-pyrrole-2,4-dicarboxylate (80 g, 90%) as a yellow solid.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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